N-Ethylphenylacetamide

Vue d'ensemble

Description

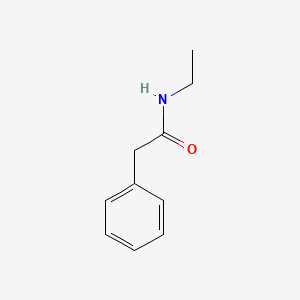

N-ethylphenylacetamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of phenylacetic acid with the amino group of ethylamine. It has a role as a mammalian metabolite and a xenobiotic metabolite. It derives from a phenylacetic acid.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

N-Ethylphenylacetamide has been studied for its potential anticancer properties. A significant study demonstrated that this compound inhibits DNA synthesis and affects cell viability in human colon cancer cells (Colo 205). The study found that this compound displayed a dose-dependent inhibition of N-acetylation of 2-aminofluorene, a known carcinogen, thereby reducing the viability and DNA synthesis in these cancer cells over time .

1.2 Enzyme Inhibition

The compound has also been identified as an inhibitor of the enzyme N-acetyltransferase, which is crucial in the metabolism of arylamines. This inhibition may play a role in reducing the carcinogenic effects associated with these compounds, suggesting a protective mechanism against certain types of cancer .

1.3 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities comparable to established analgesics like paracetamol. These compounds have been synthesized and tested for their efficacy in pain management, particularly in inflammatory conditions .

Toxicological Studies

2.1 Metabolic Pathways and Toxicity

This compound's metabolic pathways have been studied to understand its toxicological profile better. It has been shown to influence the N-acetylation process, which is vital for detoxifying harmful compounds in the body. The inhibition of this pathway could lead to increased toxicity from certain carcinogens .

2.2 Environmental Impact

In addition to its biological applications, this compound has been included in studies assessing environmental toxicity. Its effects on aquatic organisms and potential bioaccumulation are areas of ongoing research, emphasizing the need for careful evaluation of its environmental footprint .

Case Study 1: Cancer Cell Viability

A study involving Colo 205 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and DNA synthesis over a 48-hour period. The results indicated that higher concentrations of the compound led to increased apoptosis rates among cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Toxicity Assessment

In a case study evaluating chronic exposure to various chemicals, including this compound, symptoms such as peripheral neuropathy were noted among workers exposed to high levels of aromatic amines. This highlights the importance of understanding the toxicological effects associated with prolonged exposure to this compound .

Data Table: Summary of Research Findings

Propriétés

Numéro CAS |

5465-00-9 |

|---|---|

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

N-ethyl-2-phenylacetamide |

InChI |

InChI=1S/C10H13NO/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |

Clé InChI |

QDHFDXDMKYJPSC-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CC1=CC=CC=C1 |

SMILES canonique |

CCNC(=O)CC1=CC=CC=C1 |

Key on ui other cas no. |

5465-00-9 |

Synonymes |

N-ethylphenyl acetamide N-ethylphenylacetamide |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.